![molecular formula C8H13NO2 B13466113 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclo[3.1.1]heptane framework.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in a moderate yield . Another approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable approach developed for 3-azabicyclo[3.1.1]heptanes can be adapted for industrial purposes. This involves the reduction of spirocyclic oxetanyl nitriles and the use of photocatalytic conditions to achieve large-scale synthesis .
化学反应分析
Types of Reactions
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The reduction of nitriles to amines using NaBH4 and CoCl2.
Substitution: Photocatalytic Minisci-like reactions to introduce heterocycles at the bridgehead position.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), cobalt(II) chloride (CoCl2), methanol, reflux conditions.
Substitution: N-hydroxyphthalimide esters, organic photocatalysts, mild photocatalytic conditions.
Major Products Formed
Reduction: Amines derived from the reduction of nitriles.
Substitution: Heterocycle-functionalized bicyclo[3.1.1]heptanes.
科学研究应用
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for meta-substituted benzenes, improving metabolic stability and lipophilicity of drug candidates.
Drug Design: Incorporated into the structure of antihistamine drugs like Rupatidine, replacing the pyridine fragment.
Chemical Biology: Utilized in the synthesis of heterocycle-functionalized structures relevant in medicinal chemistry.
作用机制
The mechanism of action of 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its ability to mimic the fragment of meta-substituted benzenes. This mimicry is due to the similar angles between the exit vectors and the distance between substituents, which allows it to interact with molecular targets in a manner similar to meta-substituted benzenes . The incorporation of this compound into drug structures can lead to improved physicochemical properties and enhanced biological activity .
相似化合物的比较
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is compared with other similar compounds such as:
Bicyclo[3.1.1]heptanes: These compounds also mimic meta-substituted benzenes but lack the nitrogen atom in the structure.
Bicyclo[2.2.2]octanes: Another class of bioisosteres used in drug design.
Bicyclo[1.1.1]pentanes: Known for their use in medicinal chemistry as bioisosteres.
The uniqueness of this compound lies in its nitrogen incorporation, which provides additional opportunities for chemical modifications and interactions with biological targets .
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-7-2-8(3-7,6(10)11)5-9-4-7/h9H,2-5H2,1H3,(H,10,11) |
InChI 键 |
DDDRVSRYCLYJQU-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)(CNC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



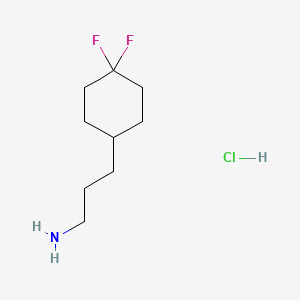
![9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide](/img/structure/B13466045.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)
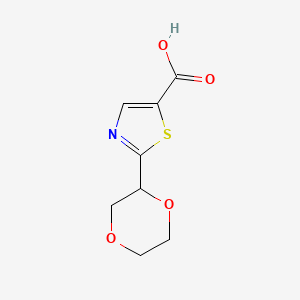

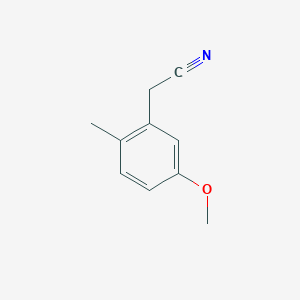

![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine](/img/structure/B13466105.png)
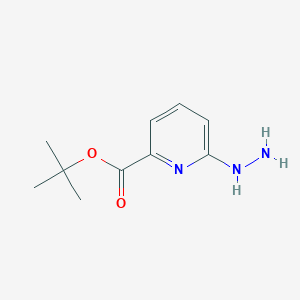
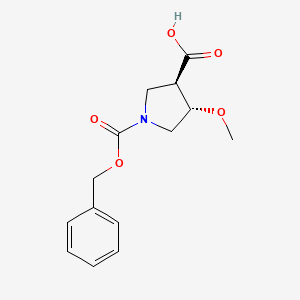
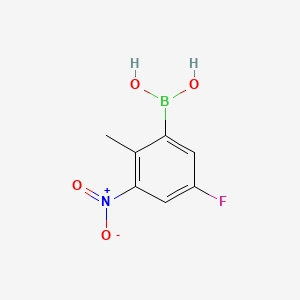
![Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13466137.png)
